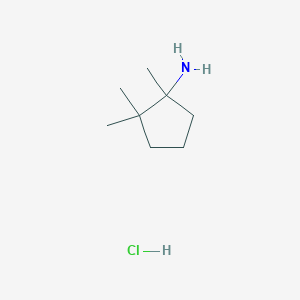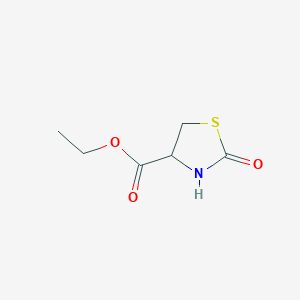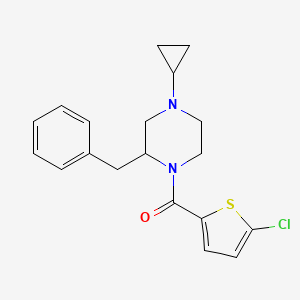
(2-Benzyl-4-cyclopropylpiperazin-1-yl)(5-chlorothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the compound’s reactivity. It may include its behavior in various chemical reactions, its stability under different conditions, and any unique chemical properties it may have .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. It may also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Synthesis and Reactivity
Compounds like (2-Benzyl-4-cyclopropylpiperazin-1-yl)(5-chlorothiophen-2-yl)methanone are subjects of synthetic chemistry research, focusing on the formation and reactivity of complex organic structures. For instance, cyclohepta[b][1,4]benzothiazines and their diazine analogues have been studied for their formation and reactions, showcasing the reactivity of benzothiazine derivatives under various conditions (Shindo et al., 1985).
Medicinal Chemistry and Drug Design
Research in medicinal chemistry often involves the synthesis and transformation of piperazine derivatives due to their potential as ligands for central nervous system (CNS) receptors. Novel synthetic pathways have been developed for creating 4-substituted-(1-benzylpiperazin-2-yl)methanols, demonstrating the applicability of these compounds in drug design (Beduerftig et al., 2001).
Antimicrobial Activity
The synthesis of new pyridine derivatives has revealed variable and modest antimicrobial activities against bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).
Molecular Docking and Computational Studies
Computational studies, including synthesis, spectral characterization, DFT, and docking studies, have been performed on novel compounds to understand their molecular structure and potential interactions with biological targets. Such research aids in the exploration of antibacterial activity and the design of compounds with specific biological activities (Shahana et al., 2020).
Crystal Structure Analysis
The crystal structure analysis of adducts and derivatives provides insights into the molecular conformations and interactions that are crucial for designing compounds with desired physical and chemical properties (Revathi et al., 2015).
Mechanism of Action
Safety and Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storage.
Future Directions
properties
IUPAC Name |
(2-benzyl-4-cyclopropylpiperazin-1-yl)-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c20-18-9-8-17(24-18)19(23)22-11-10-21(15-6-7-15)13-16(22)12-14-4-2-1-3-5-14/h1-5,8-9,15-16H,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGLJGXSEIBDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

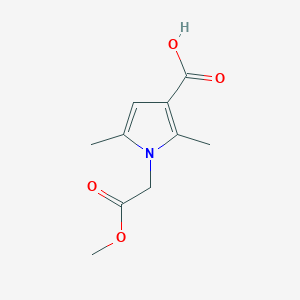


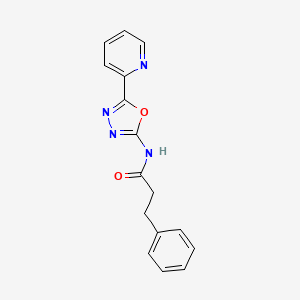
![1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2922823.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2922824.png)
![2-[(2,5-Dimethylphenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922826.png)


![2-Chloro-N-[3-(2-fluoro-N-methylanilino)propyl]propanamide](/img/structure/B2922830.png)
